molecular formula C17H12F2N4O2 B2545729 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide CAS No. 2374758-22-0

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2545729
CAS No.: 2374758-22-0
M. Wt: 342.306
InChI Key: SOECHWMBECRREJ-UHFFFAOYSA-N
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Description

6-[6-(Difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a difluoromethoxy group, a phenyl group attached to a pyrimidine ring, and a carboxamide functional group, making it a molecule of interest for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 6-(difluoromethoxy)pyridine, can be synthesized through the reaction of 3-hydroxypyridine with difluoromethyl ether under basic conditions.

    Coupling with Pyrimidine: The pyridine intermediate is then coupled with a pyrimidine derivative, such as 4-chloropyrimidine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[6-(Difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted pyridine or pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • **6-(Difluoromethoxy)pyridin-3-yl)methanamine
  • **6-(Difluoromethoxy)pyridin-3-yl)boronic acid
  • **6-(Difluoromethoxy)pyridin-3-yl)methanol

Uniqueness

Compared to similar compounds, 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide stands out due to its combination of a difluoromethoxy-substituted pyridine ring and a phenylpyrimidine carboxamide structure. This unique arrangement of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-17(19)25-15-7-6-11(9-20-15)13-8-14(22-10-21-13)16(24)23-12-4-2-1-3-5-12/h1-10,17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECHWMBECRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3=CN=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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